molecular formula C14H12N4O2S2 B2743584 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 1396873-76-9

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B2743584
CAS RN: 1396873-76-9
M. Wt: 332.4
InChI Key: SZYYKHPDEGGDRZ-UHFFFAOYSA-N
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Description

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a complex organic molecule that contains several heterocyclic rings including a benzothiazole ring, an azetidine ring, and a thiadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Common synthetic methods for benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and thiadiazole rings are aromatic and would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of multiple heterocyclic rings and functional groups means that it could potentially participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of its atoms .

Scientific Research Applications

Antimicrobial Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate and its derivatives have shown potential antimicrobial activity. Research demonstrates the synthesis and evaluation of benzimidazole derivatives, including azetidin-2-ones, that have been screened for their antimicrobial activity, revealing moderate to good inhibition against various pathogenic bacterial and fungal strains (Ansari & Lal, 2009; Gilani et al., 2016).

Anticancer and Renoprotective Activities

These compounds have also been evaluated for their anticancer and renoprotective activities. A study on the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating pyrazole moiety showed that some compounds exhibited remarkable anti-diabetic potency and significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017).

Antiproliferative Properties

Moreover, N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for in vitro anticancer activity against various human cancer cell lines. These compounds exhibited promising anticancer activity, with some showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).

Corrosion Inhibition

In the field of materials science, derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, specifically BDMA and BDMT, have been studied for their efficiency as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. These studies found that the inhibitors are effective in preventing corrosion, with their efficiency increasing with concentration (Yadav, Sharma, & Kumar, 2015).

Fungicidal Activity

Organotin derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates have been synthesized and showed good growth inhibition against several fungi, indicating their potential as fungicidal agents (Wang et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzothiazole derivatives have been studied for their anti-tubercular activity, and their mechanism of action often involves inhibiting a specific enzyme in the tuberculosis bacterium .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its potential biological activities, the development of more efficient synthetic methods, or investigations into its physical and chemical properties .

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-methylthiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-8-12(22-17-16-8)13(19)20-9-6-18(7-9)14-15-10-4-2-3-5-11(10)21-14/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYYKHPDEGGDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate

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